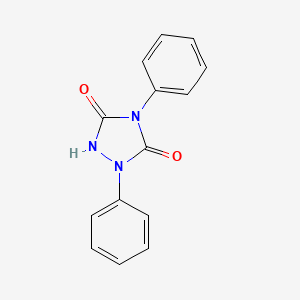
Bicarbamimide, N,2-diphenyl-
説明
Bicarbamimide, N,2-diphenyl- (CAS: DTXSID10188424) is a heterocyclic organic compound classified under the 1,2,4-triazolidine-3,5-dione family. Its systematic IUPAC name is 1,4-diphenyl-1,2,4-triazolidine-3,5-dione, and it is also known by synonyms such as N,2-Diphenylbicarbamimide and 1,2,4-Triazolidine-3,5-dione, 1,4-diphenyl . Key identifiers include Beilstein Reference (5-26-05-00241), BRN (0241732), and SCHEMBL ID (264757), which are critical for database searches and industrial procurement .
特性
CAS番号 |
34874-03-8 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
1,4-diphenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H11N3O2/c18-13-15-17(12-9-5-2-6-10-12)14(19)16(13)11-7-3-1-4-8-11/h1-10H,(H,15,18) |
InChIキー |
FKMZWZGFVKCYKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)NN(C2=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)NN(C2=O)C3=CC=CC=C3 |
他のCAS番号 |
34874-03-8 |
同義語 |
flupamesone Flutenal UR 105 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Below is a summary of its identifiers and a theoretical framework for comparison based on structural analogs:
Table 1: Key Identifiers of Bicarbamimide, N,2-diphenyl-
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | DTXSID10188424 | EPA CompTox |
| Beilstein Reference | 5-26-05-00241 | Beilstein DB |
| SCHEMBL ID | 264757 | SureChemBL |
| BRN | 0241732 | Beilstein |
Theoretical Comparison Framework:
Substituent Effects : The phenyl groups at positions 1 and 4 introduce steric hindrance and π-π stacking interactions, differentiating it from analogs like 1-phenyl-1,2,4-triazolidine-3,5-dione (lacking a second phenyl group) .
Reactivity: The electron-withdrawing dione moiety may render it more reactive toward nucleophiles compared to non-dione derivatives (e.g., triazolidines with thione or imine groups).
Research Findings and Limitations
No direct experimental data or comparative studies on Bicarbamimide, N,2-diphenyl- and its analogs are available in the provided evidence.
- Pharmaceutical intermediates : As a precursor for synthesizing triazole-based drugs.
- Polymer chemistry : As a crosslinking agent due to its rigid, aromatic-substituted core.
Critical Note: The absence of comparative data (e.g., solubility, stability, or bioactivity) in the referenced material highlights the need for further experimental studies to validate theoretical comparisons.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bicarbamimide, N,2-diphenyl- with high purity and yield?
- Methodology :
Reaction Optimization : Use anhydrous conditions with aprotic solvents (e.g., DMF or THF) and catalysts like palladium complexes for coupling reactions. Monitor reaction progress via TLC.
Purification : Employ gradient recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).
Characterization : Validate purity via HPLC (>98%) and confirm structure using H/C NMR and FT-IR spectroscopy. Cross-reference spectral data with computational predictions (e.g., DFT) for accuracy .
Safety : Follow protocols for handling air-sensitive reagents and dispose of waste via certified chemical disposal services .
Q. Which spectroscopic techniques are most effective for characterizing Bicarbamimide, N,2-diphenyl- and ensuring structural accuracy?
- Methodology :
NMR Spectroscopy : Use H NMR (400 MHz, CDCl) to identify phenyl proton environments and C NMR for carbonyl group confirmation.
Mass Spectrometry : High-resolution ESI-MS to determine molecular ion ([M+H]) and fragmentation patterns.
IR Spectroscopy : Detect characteristic N-H (3300–3400 cm) and C=O (1680–1720 cm) stretches.
Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries or computational outputs .
Q. What safety protocols and waste disposal methods should be followed when handling Bicarbamimide, N,2-diphenyl- in laboratory settings?
- Methodology :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
Ventilation : Use fume hoods for synthesis and purification steps.
Waste Segregation : Store organic waste separately in labeled containers and coordinate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for Bicarbamimide, N,2-diphenyl-?
- Methodology :
Error Analysis : Check computational parameters (e.g., basis sets, solvation models) and recalibrate using higher-level theories (e.g., MP2 or CCSD(T)).
Experimental Replication : Repeat measurements under controlled conditions (e.g., standardized solvent, temperature).
Collaborative Review : Discuss discrepancies with peers to identify overlooked variables (e.g., tautomerism or impurities) .
Data Sources : Validate experimental setups against NIST-subscribed databases .
Q. What advanced techniques are recommended for detecting trace amounts of Bicarbamimide, N,2-diphenyl- in environmental samples?
- Methodology :
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices.
Instrumentation : Employ HPLC-MS/MS with a reverse-phase C18 column and MRM mode for quantification (LOD: 0.1 ppb).
Calibration : Use certified reference materials (e.g., deuterated analogs) to minimize matrix effects .
Q. How does the stability of Bicarbamimide, N,2-diphenyl- vary under different pH and temperature conditions, and what experimental approaches can quantify this?
- Methodology :
Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.
Analytical Monitoring : Track degradation via UV-Vis spectroscopy (λ~260 nm) and LC-MS to identify breakdown products.
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying conditions .
Q. What strategies are effective for addressing inconsistencies in reported thermodynamic properties of Bicarbamimide, N,2-diphenyl- across literature sources?
- Methodology :
Meta-Analysis : Systematically compare published data (e.g., ΔH, solubility) to identify outliers.
Replication Studies : Reproduce key experiments using standardized protocols.
Collaborative Consensus : Organize interdisciplinary workshops to align measurement techniques (e.g., calorimetry vs. computational estimates) .
Database Cross-Check : Verify values against authoritative sources like NIST .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


